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molecular formula C13H14N2O2 B8366225 Ethyl 3-ethylquinoxaline-2-carboxylate

Ethyl 3-ethylquinoxaline-2-carboxylate

Cat. No. B8366225
M. Wt: 230.26 g/mol
InChI Key: LIKIBRGBPMGKMY-UHFFFAOYSA-N
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Patent
US08969376B2

Procedure details

Preparation was performed in a similar manner as Example 1.001 (a). To a solution of tert-butyl (E)-[(1E)-1-ethyl-3-methoxy-3-oxoprop-1-en-1-yl]diazenecarboxylate (see Synlett. 2003, 8, 1183; 1.50 g, 6.19 mmol) in tetrahydrofuran (30 mL) was added 1,2-phenylenediamine (683 mg, 6.19 mmol) at room temperature. After being stirred for 22 hour, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was combined and dried over magnesium sulfate, filtrated and concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=6:1) to give ethyl 3-ethylquinoxaline-2-carboxylate. MS (APCI): m/z 217 (M+H).
[Compound]
Name
Example 1.001 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
683 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](/[C:3](/[N:9]=N/C(OC(C)(C)C)=O)=[CH:4]\[C:5]([O:7][CH3:8])=[O:6])[CH3:2].[C:18]1([NH2:25])[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1N.O.O1CCC[CH2:28]1>>[CH2:1]([C:3]1[C:4]([C:5]([O:7][CH2:8][CH3:28])=[O:6])=[N:25][C:18]2[C:23]([N:9]=1)=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH3:2]

Inputs

Step One
Name
Example 1.001 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)/C(=C\C(=O)OC)/N=N/C(=O)OC(C)(C)C
Name
Quantity
683 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 22 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=6:1)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)C=1C(=NC2=CC=CC=C2N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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